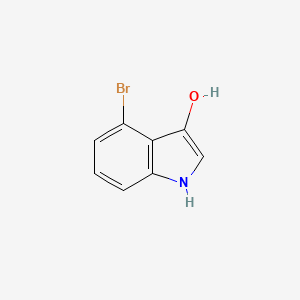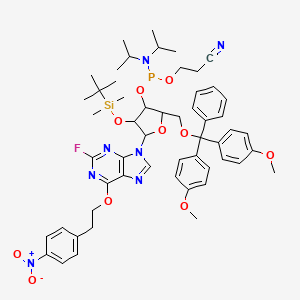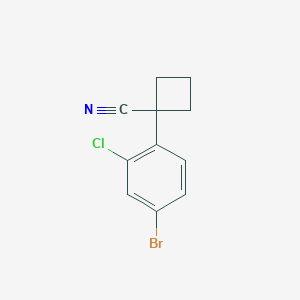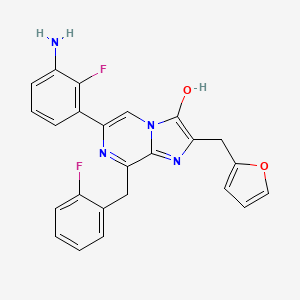
5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester typically involves multi-step organic reactions. The process may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Functionalization of the Thiophene Ring: Introduction of various functional groups such as ethoxycarbonyl, phenylcarbamoyl, and ethoxyoxalyl groups through substitution reactions.
Esterification: The final step may involve esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, including temperature control, catalysts, and purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Various substitution reactions can introduce or replace functional groups on the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, thiophene derivatives are often explored for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
Industry
In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and conductive polymers.
Mécanisme D'action
The mechanism of action of 5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene-2-carboxylic acid derivatives
- 4-Methylthiophene derivatives
- Phenylcarbamoyl-substituted thiophenes
Uniqueness
The unique combination of functional groups in 5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester may confer specific properties, such as enhanced reactivity or specific binding affinity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C21H22N2O8S |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
methyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H22N2O8S/c1-5-30-19(26)12-7-9-13(10-8-12)22-16(24)15-11(3)14(20(27)29-4)18(32-15)23-17(25)21(28)31-6-2/h7-10H,5-6H2,1-4H3,(H,22,24)(H,23,25) |
Clé InChI |
WCVVFIPURXCVAJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C(=O)OCC)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)


![Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate](/img/structure/B12065154.png)


![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)






![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)
